molecular formula C17H19N3O B12233531 11-[(Pyridin-2-yl)methyl]-7,11-diazatricyclo[7.3.1.0^{2,7}]trideca-2,4-dien-6-one

11-[(Pyridin-2-yl)methyl]-7,11-diazatricyclo[7.3.1.0^{2,7}]trideca-2,4-dien-6-one

Cat. No.: B12233531
M. Wt: 281.35 g/mol
InChI Key: KQQKLQDERWLHPR-UHFFFAOYSA-N
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Description

11-[(Pyridin-2-yl)methyl]-7,11-diazatricyclo[7.3.1.0^{2,7}]trideca-2,4-dien-6-one is a complex heterocyclic compound that has garnered interest due to its unique structure and potential applications in various fields of science. This compound features a tricyclic core with nitrogen atoms and a pyridine ring, making it a versatile candidate for chemical and biological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 11-[(Pyridin-2-yl)methyl]-7,11-diazatricyclo[7.3.1.0^{2,7}]trideca-2,4-dien-6-one typically involves multi-step organic reactions. One common method includes the base-promoted C-alkylation of (pyridin-2-yl)-methyl alcohols with ketones via cleavage of unstrained C(sp3)–C(sp3) bonds . This transition metal-free approach provides an efficient and environmentally benign route to the desired product.

Industrial Production Methods

Techniques such as microwave-assisted synthesis and solvent-free reactions may be utilized to enhance yield and reduce environmental impact .

Chemical Reactions Analysis

Types of Reactions

11-[(Pyridin-2-yl)methyl]-7,11-diazatricyclo[7.3.1.0^{2,7}]trideca-2,4-dien-6-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.

    Substitution: Nucleophilic and electrophilic substitution reactions can occur at the pyridine ring or other reactive sites.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH to ensure selectivity and yield .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction could produce alcohols or amines. Substitution reactions can introduce a wide range of functional groups, enhancing the compound’s versatility .

Scientific Research Applications

11-[(Pyridin-2-yl)methyl]-7,11-diazatricyclo[7.3.1.0^{2,7}]trideca-2,4-dien-6-one has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 11-[(Pyridin-2-yl)methyl]-7,11-diazatricyclo[7.3.1.0^{2,7}]trideca-2,4-dien-6-one involves its interaction with specific molecular targets and pathways. For instance, its anti-fibrotic activity is linked to the inhibition of collagen production and the modulation of collagen prolyl 4-hydroxylases . The compound’s structure allows it to bind to various enzymes and receptors, influencing their activity and leading to the observed biological effects.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other heterocyclic molecules with pyridine rings and nitrogen atoms, such as:

Uniqueness

What sets 11-[(Pyridin-2-yl)methyl]-7,11-diazatricyclo[7.3.1.0^{2,7}]trideca-2,4-dien-6-one apart is its tricyclic structure, which provides a unique scaffold for chemical modifications and biological interactions. This distinct architecture enhances its potential for developing novel therapeutic agents and materials .

Properties

Molecular Formula

C17H19N3O

Molecular Weight

281.35 g/mol

IUPAC Name

11-(pyridin-2-ylmethyl)-7,11-diazatricyclo[7.3.1.02,7]trideca-2,4-dien-6-one

InChI

InChI=1S/C17H19N3O/c21-17-6-3-5-16-14-8-13(10-20(16)17)9-19(11-14)12-15-4-1-2-7-18-15/h1-7,13-14H,8-12H2

InChI Key

KQQKLQDERWLHPR-UHFFFAOYSA-N

Canonical SMILES

C1C2CN(CC1C3=CC=CC(=O)N3C2)CC4=CC=CC=N4

Origin of Product

United States

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